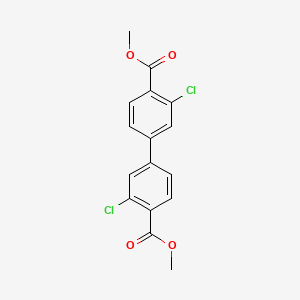

Dimethyl 3,3'-dichlorobiphenyl-4,4'-dicarboxylate

描述

Dimethyl 3,3’-dichlorobiphenyl-4,4’-dicarboxylate is an organic compound with the molecular formula C16H12Cl2O4 and a molecular weight of 339.17 g/mol . This compound is characterized by the presence of two chlorine atoms and two ester groups attached to a biphenyl core. It is used in various scientific research applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 3,3’-dichlorobiphenyl-4,4’-dicarboxylate typically involves the esterification of 3,3’-dichlorobiphenyl-4,4’-dicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of Dimethyl 3,3’-dichlorobiphenyl-4,4’-dicarboxylate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the yield and purity of the product. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring efficient production.

化学反应分析

Types of Reactions

Dimethyl 3,3’-dichlorobiphenyl-4,4’-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed in substitution reactions.

Major Products Formed

Oxidation: 3,3’-dichlorobiphenyl-4,4’-dicarboxylic acid.

Reduction: Dimethyl 3,3’-dichlorobiphenyl-4,4’-diol.

Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

科学研究应用

Chemistry

Dimethyl 3,3'-dichlorobiphenyl-4,4'-dicarboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions:

- Oxidation: Can be oxidized to form corresponding carboxylic acids.

- Reduction: Ester groups can be converted to alcohols.

- Substitution: Chlorine atoms can be replaced with other functional groups through nucleophilic substitution.

Biology

Research has focused on the compound's interactions with biological systems. It has been investigated for its potential effects on hormone synthesis and its interactions with biomolecules. Studies using human cell lines have shown that derivatives of dichlorobiphenyl can influence metabolic pathways and may have implications in toxicology .

Medicine

The compound is being explored for its therapeutic properties. Its structural characteristics make it a candidate for drug development, particularly in creating compounds that may exhibit biological activity against various diseases .

Industry

In industrial applications, this compound is utilized in the production of polymers and other chemicals. Its reactivity makes it suitable for creating materials with specific properties needed in manufacturing processes .

Case Study 1: Hormonal Activity Assessment

A study utilized in vitro assays to evaluate the effects of various chemicals on hormone synthesis. This compound was included to assess its impact on estradiol and progesterone levels. The findings highlighted its potential role in endocrine disruption, emphasizing the need for further toxicological studies .

Case Study 2: Metabolic Pathway Investigation

In HepG2 cell models, metabolites of dichlorobiphenyl were analyzed to understand their effects on metabolic pathways. The study revealed that exposure led to complex metabolite profiles affecting vitamin B6 metabolism and indicated potential toxicological implications .

作用机制

The mechanism of action of Dimethyl 3,3’-dichlorobiphenyl-4,4’-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Similar Compounds

Dimethyl 4,4’-dimethoxybiphenyl-3,3’-dicarboxylate: Similar structure but with methoxy groups instead of chlorine atoms.

Dimethyl 3,3’-dibromobiphenyl-4,4’-dicarboxylate: Similar structure but with bromine atoms instead of chlorine atoms.

Uniqueness

Dimethyl 3,3’-dichlorobiphenyl-4,4’-dicarboxylate is unique due to the presence of chlorine atoms, which impart distinct chemical properties such as increased reactivity in substitution reactions and potential biological activity .

生物活性

Dimethyl 3,3'-dichlorobiphenyl-4,4'-dicarboxylate (DDBD) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C₁₆H₁₂Cl₂O₄

- Molecular Weight : 339.2 g/mol

- CAS Number : 1345472-30-1

DDBD is characterized by two chlorine atoms and two carboxylate groups attached to a biphenyl structure, which contributes to its unique reactivity and biological interactions.

Biological Activity Overview

DDBD has been studied for its interactions with various biological systems. The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Properties : Preliminary studies suggest that DDBD may exhibit antimicrobial activity, potentially inhibiting the growth of certain bacteria.

- Cytotoxicity : Research indicates that DDBD can induce cytotoxic effects in various cell lines, leading to apoptosis (programmed cell death).

- Enzyme Inhibition : The compound may interact with specific enzymes, altering their activity and affecting metabolic pathways.

The mechanism by which DDBD exerts its biological effects involves binding to specific molecular targets within cells. This interaction can lead to:

- Altered Enzyme Activity : DDBD may inhibit or activate enzymes involved in critical metabolic processes.

- Cell Cycle Disruption : Evidence suggests that DDBD can disrupt the normal progression of the cell cycle, leading to increased rates of apoptosis.

Case Studies

-

Cytotoxicity in Cancer Cell Lines

- A study evaluated the effects of DDBD on human cancer cell lines, demonstrating significant cytotoxicity at micromolar concentrations. The compound induced apoptosis and cell cycle arrest in the G2/M phase.

- Table 1: Cytotoxic Effects of DDBD on Cancer Cell Lines

Cell Line IC50 (µM) Mechanism of Action HeLa 10 Induction of apoptosis MCF-7 15 Cell cycle arrest A549 12 Reactive oxygen species generation -

Antimicrobial Activity

- Another study investigated the antimicrobial properties of DDBD against various bacterial strains. Results indicated that DDBD inhibited the growth of Pseudomonas aeruginosa and Staphylococcus aureus at specific concentrations.

- Table 2: Antimicrobial Activity of DDBD

Bacterial Strain Minimum Inhibitory Concentration (MIC) Pseudomonas aeruginosa 50 µg/mL Staphylococcus aureus 30 µg/mL

Toxicological Profile

The safety profile of DDBD has been assessed in various studies. While some findings indicate potential toxicity at higher concentrations, further research is required to fully understand its safety margins and long-term effects on human health.

Toxicity Studies

- In vitro studies have shown that exposure to high concentrations of DDBD can lead to DNA damage and mutagenic effects.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of DDBD, it is beneficial to compare it with structurally similar compounds:

| Compound | Biological Activity |

|---|---|

| Dimethyl 4,4'-dimethoxybiphenyl-3,3'-dicarboxylate | Lower cytotoxicity; potential use as an anti-inflammatory agent |

| Dimethyl 3,3'-dibromobiphenyl-4,4'-dicarboxylate | Similar cytotoxic effects but higher reactivity due to bromine |

属性

IUPAC Name |

methyl 2-chloro-4-(3-chloro-4-methoxycarbonylphenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2O4/c1-21-15(19)11-5-3-9(7-13(11)17)10-4-6-12(14(18)8-10)16(20)22-2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAFFMQZEZWDTBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)OC)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30718580 | |

| Record name | Dimethyl 3,3'-dichloro[1,1'-biphenyl]-4,4'-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345472-30-1 | |

| Record name | Dimethyl 3,3'-dichloro[1,1'-biphenyl]-4,4'-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。